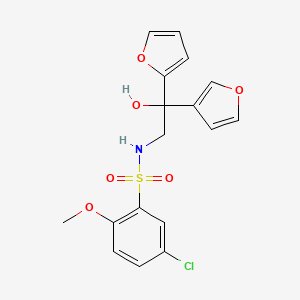

5-chloro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO6S/c1-23-14-5-4-13(18)9-15(14)26(21,22)19-11-17(20,12-6-8-24-10-12)16-3-2-7-25-16/h2-10,19-20H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROSGLJBSXRWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-chloro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the furan rings: Starting from furfural, the furan rings can be synthesized through cyclization reactions.

Introduction of the hydroxyethyl group: This can be achieved by reacting the furan derivatives with ethylene oxide under basic conditions.

Chlorination and methoxylation: The aromatic ring can be chlorinated using chlorinating agents like thionyl chloride, followed by methoxylation using methanol and a suitable catalyst.

Sulfonamide formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones.

Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to furanones, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

5-chloro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide is an organic compound that has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. This article explores the applications of this compound, focusing on its biological activities, synthesis, and relevant case studies.

Molecular Formula

The molecular formula is , indicating a complex structure that supports its varied applications.

Pharmacological Applications

-

Inhibition of Phosphatidylinositol 3-Kinase (PI3K) :

- This compound acts as an inhibitor of PI3K, a critical enzyme in cellular signaling pathways that regulate growth and metabolism. Inhibition of PI3K can lead to decreased cell proliferation and increased apoptosis in cancer cell lines, highlighting its potential in oncology.

-

Anticancer Activity :

- Preliminary studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting key metabolic pathways essential for cancer cell survival.

-

Anti-inflammatory Properties :

- The presence of furan rings may enhance the compound's ability to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

-

Antimicrobial Effects :

- Sulfonamides are known for their antimicrobial properties. This compound may disrupt bacterial folate synthesis, which is crucial for DNA replication, thereby exhibiting potential as an antibiotic.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the sulfonamide bond using 5-chloro-2-methoxybenzenesulfonyl chloride and a suitable amine.

- Control of reaction conditions such as temperature and pH to ensure high yield and purity.

- Purification techniques like chromatography to isolate the final product.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Activity Study | Demonstrated significant cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction. |

| Anti-inflammatory Evaluation | Suggested reduction in inflammatory markers in preclinical models, indicating therapeutic potential for inflammatory conditions. |

| Antimicrobial Activity Study | Showed effective inhibition of bacterial growth against strains like E. coli and S. aureus, supporting its use as an antibiotic candidate. |

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This leads to the inhibition of bacterial growth. The presence of the furan rings and other functional groups may also contribute to its biological activity by interacting with various molecular targets.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The target compound’s dual furan rings and hydroxyethyl group introduce steric bulk and polarity, which may enhance target selectivity compared to simpler analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .

Antimicrobial Activity :

- Derivatives such as 4a-4m () show antimicrobial activity (MIC 4–32 µg/mL) due to furan-sulfonamide hybrids, suggesting the target compound’s furan substituents may confer similar properties. However, the hydroxyethyl group could modulate efficacy or toxicity .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods in –2, involving chlorosulfonation, amine coupling, and Suzuki-Miyaura cross-coupling for furan introduction. Contrastingly, analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide require fewer steps, emphasizing the trade-off between structural complexity and synthetic feasibility .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Furan rings are susceptible to oxidative metabolism, which could limit the target compound’s half-life compared to non-heterocyclic derivatives .

Biological Activity

5-chloro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of furan and sulfonamide moieties, which are known for their diverse pharmacological properties. This article aims to consolidate the existing knowledge on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Anticancer Activity

Recent studies have shown that compounds containing furan and sulfonamide groups exhibit significant anticancer properties. For instance, derivatives of furan have been reported to inhibit tumor growth in various cancer cell lines. A study indicated that certain furan derivatives can induce apoptosis in human fibrosarcoma cells, suggesting a potential mechanism for their anticancer effects .

Table 1: Anticancer Activity of Related Compounds

Antibacterial Activity

5-chloro-N-(2-(furan-2-yl)-...) has also been evaluated for its antibacterial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that similar compounds exhibit potent activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial potential .

Table 2: Antibacterial Activity of Related Compounds

The biological activity of 5-chloro-N-(2-(furan-2-yl)-...) can be attributed to several mechanisms:

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : The sulfonamide moiety likely inhibits key enzymes involved in bacterial metabolism, such as dihydropteroate synthase, disrupting folate synthesis.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various checkpoints, preventing cancer cell proliferation.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related furan derivative on HepG2 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis .

Case Study 2: Antibacterial Properties

In another investigation, the antibacterial efficacy of the compound was tested against multiple bacterial strains. The results demonstrated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .

Q & A

[Basic] What are the standard synthetic routes for this compound, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves sulfonylation of a substituted aniline derivative with a benzenesulfonyl chloride precursor. For example, a two-step approach may include:

Condensation : React 5-chloro-2-methoxyaniline with a benzenesulfonyl chloride derivative in aqueous sodium carbonate at room temperature .

Functionalization : Introduce the hydroxyethyl-furan substituents via nucleophilic substitution or coupling reactions (e.g., using furan-containing epoxides or Grignard reagents).

Critical Parameters :

- pH control during sulfonylation (optimal pH 9–10 to avoid hydrolysis of the sulfonyl chloride).

- Temperature: Room temperature minimizes side reactions like sulfonate ester formation.

- Solvent polarity: Polar aprotic solvents (e.g., DCM/water biphasic systems) improve reactivity .

Yield Optimization : Recrystallization from methanol or ethanol enhances purity (reported yields up to 71% for analogous sulfonamides ).

[Advanced] How can computational methods like DFT predict electronic properties, and what exchange-correlation functionals are most appropriate?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended for studying electronic properties. Key steps:

Functional Selection : B3LYP incorporates exact exchange (20%) and gradient corrections, balancing accuracy for thermochemistry and molecular orbitals .

Basis Sets : Use 6-31G(d,p) for geometry optimization and LANL2DZ for heavy atoms (Cl, S).

Properties Calculated :

- HOMO-LUMO gaps to assess reactivity.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

Validation : Compare computed IR spectra with experimental data (e.g., C=O stretches at ~1700 cm⁻¹ ).

[Basic] Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Core techniques include:

- ¹H/¹³C NMR : Confirm substituent connectivity. For example:

- IR Spectroscopy : Identify sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .

- Mass Spectrometry : HRMS (EI) confirms molecular ion [M]⁺ and fragmentation patterns (e.g., loss of –SO₂– group) .

[Advanced] How to resolve crystallographic disorder in furan rings during structural refinement?

Methodological Answer:

Disorder in flexible furan moieties can be addressed by:

Multi-Component Modeling : Split the disordered atoms into two sites with occupancy factors refined isotropically.

Restraints : Apply geometric restraints (e.g., DFIX for bond lengths) based on high-resolution analogs .

Validation : Check R-factor convergence (target < 0.05) and residual electron density maps post-refinement .

[Basic] What solvent systems are recommended for solubility and in vitro assays?

Methodological Answer:

- Polar Solvents : DMSO or DMF dissolve the compound at 10–50 mM for stock solutions.

- Aqueous Buffers : Use 1–5% DMSO in PBS (pH 7.4) for biological assays.

- Stability Note : Avoid prolonged exposure to light or basic conditions to prevent sulfonamide hydrolysis .

[Advanced] How to design SAR studies for chloro and methoxy substituents’ role in bioactivity?

Methodological Answer:

Analog Synthesis : Prepare derivatives with substituent variations (e.g., –F instead of –Cl, –OCH₃ vs. –OCF₃).

Assays : Test against target enzymes (e.g., carbonic anhydrase for sulfonamides ).

Data Analysis :

- Plot IC₅₀ vs. Hammett σ constants to correlate electronic effects.

- Use molecular docking (AutoDock Vina) to map binding interactions .

[Basic] What purification techniques effectively isolate this compound from furan byproducts?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar sulfonamides from non-polar furans.

- Recrystallization : Methanol/water (4:1) yields high-purity crystals (>95% by HPLC) .

[Advanced] How to reconcile conflicting bioactivity data between in vitro and in vivo models?

Methodological Answer:

Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) to assess in vivo degradation.

Metabolite Identification : Use LC-MS/MS to detect sulfonamide cleavage or hydroxylation .

Dose Adjustment : Account for bioavailability differences using allometric scaling (e.g., mg/kg vs. µM in vitro) .

[Basic] What stability considerations are critical for long-term storage?

Methodological Answer:

- Storage Conditions : –20°C in amber vials under argon.

- Degradation Monitoring : Track via HPLC (C18 column, acetonitrile/water gradient) for sulfonic acid byproducts .

[Advanced] How can molecular dynamics validate unexpected in silico docking results?

Methodological Answer:

Simulation Setup : Run 100 ns MD simulations (AMBER/CHARMM) in explicit solvent.

Analysis :

- Root Mean Square Deviation (RMSD) to assess protein-ligand stability.

- Hydrogen bond occupancy (>50% indicates stable binding).

Validation : Compare binding free energies (MM-PBSA) with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.